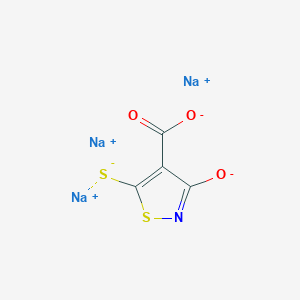
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv., also known as 1-methyl-4-(1-methylethenyl)cyclohexanol, is a derivative of cyclohexanol. This compound is characterized by the presence of a cyclohexane ring with a hydroxyl group (-OH) and a methyl(1-methylethyl) group attached to it. It is commonly used in various chemical processes and has significant applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene . This method provides a novel route to yield cyclohexanol and ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process typically requires elevated temperatures and pressures to facilitate the hydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A stereoisomer with similar chemical properties.
Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: Another derivative with distinct structural features.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate ester with different reactivity and applications.
Uniqueness
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv is unique due to its specific structural arrangement and the presence of the didehydro group
Eigenschaften
CAS-Nummer |
68366-16-5 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
1-(2-methylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)8-10(11)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
BJROFNGVAGISIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)







